Rhodamine 110

Vue d'ensemble

Description

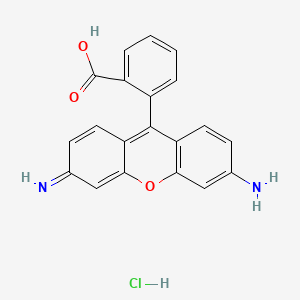

Rhodamine 110 is an organic chloride salt and a xanthene dye. It has a role as a fluorochrome. It contains a this compound(1+).

Applications De Recherche Scientifique

Sciences forensiques

La Rhodamine 110 a été utilisée en sciences forensiques pour la synthèse en phase solide de substrats fluorogènes. Ces substrats sont particulièrement précieux dans l'analyse forensique en raison de leur préparation rapide et efficace. Ils ont été appliqués dans le cadre de cas forensiques pour détecter des substrats peptidiques, qui peuvent être cruciaux dans divers types d'analyses .

Surveillance environnementale

Dans la surveillance environnementale, la this compound joue un rôle important dans la détection des nitrites dans les solutions aqueuses. Elle est utilisée dans la synthèse de sondes fluorescentes, comme Rh110@MOF-801, qui peuvent reconnaître spécifiquement les ions nitrites. Ceci est particulièrement important en raison des effets toxiques des nitrites sur les organismes aquatiques et de leur potentiel cancérigène chez l'homme .

Diagnostic médical

Les dérivés de la this compound sont largement utilisés en imagerie biologique et en thérapeutique. Ils servent de marqueurs fluorescents pour la détection de biomolécules, ce qui est essentiel pour visualiser les systèmes vivants. La conception moléculaire de ces dérivés a été adaptée au diagnostic et au traitement des maladies, soulignant leur importance dans le diagnostic médical .

Biologie moléculaire

En biologie moléculaire, la this compound est un élément clé dans les essais de protéinases. Elle est utilisée pour créer des substrats sensibles et sélectifs pour l'analyse des protéinases en solution et dans les cellules vivantes. Ces essais sont compatibles avec les cytomètres en flux et autres instruments à base de laser argon, faisant de la this compound un outil précieux pour les biologistes moléculaires .

Chimie analytique

Les chémiocapteurs à base de Rhodamine, dérivés de la this compound, sont essentiels en chimie analytique pour la détection des ions métalliques et autres analytes. Ces chémiocapteurs sont connus pour leurs coefficients d'absorption élevés, leurs rendements quantiques exceptionnels et leur photostabilité améliorée. Ils sont utilisés dans divers capteurs fluorométriques et colorimétriques, contribuant aux progrès des méthodes analytiques .

Biochimie

La this compound est largement utilisée en biochimie pour la détermination de l'activité des protéases. Elle fournit des paramètres cinétiques précis et est utilisée pour mesurer l'activité des caspases dans les cellules subissant l'apoptose. Cette application est cruciale pour comprendre les processus cellulaires et développer des traitements pour les maladies impliquant l'apoptose .

Mécanisme D'action

Target of Action

Rhodamine 110 primarily targets proteinases . These enzymes play a crucial role in various biological processes, including protein degradation and turnover, peptide processing, and cell regulation . The compound is used as a substrate for proteinases, allowing for the detection and measurement of proteinase activity .

Mode of Action

This compound interacts with its targets through a process known as enzymatic cleavage . The compound contains an amino acid or peptide covalently linked to each of its amino groups . When a proteinase enzyme acts on this compound, the nonfluorescent bisamide substrate is first converted to a fluorescent monoamide and then to this compound, resulting in an increase in fluorescence . This fluorescence can be measured, providing a means to monitor enzyme activity .

Biochemical Pathways

The action of this compound affects the proteinase enzymatic pathways . When the compound is cleaved by a proteinase, it undergoes a transformation that results in increased fluorescence . This change can be detected and measured, allowing for the monitoring of proteinase activity and the investigation of the associated biochemical pathways .

Pharmacokinetics

It is noted that this compound-based substrates are used for assaying proteinases in solution or inside living cells , suggesting that the compound has the ability to permeate cell membranes and interact with intracellular targets.

Result of Action

The primary result of this compound’s action is the generation of a fluorescent signal . This signal is produced when the compound is cleaved by a proteinase, transforming the nonfluorescent bisamide substrate into a fluorescent monoamide and then into this compound . The fluorescence can be measured, providing a direct and continuous means to monitor enzyme activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the fluorescence properties of this compound and its derivatives were found to be temperature-dependent . The compound showed no change in emission intensities with ph variations , suggesting that its action is not significantly affected by changes in pH

Analyse Biochimique

Biochemical Properties

Rhodamine 110 is a sensitive and selective substrate for assaying proteinases in solution or inside living cells . It contains an amino acid or peptide covalently linked to each of this compound’s amino groups . Upon enzymatic cleavage, the nonfluorescent bisamide substrate is converted first to the fluorescent monoamide and then to this compound, with a further increase in fluorescence .

Cellular Effects

This compound has been shown to enter intact cells and act as a substrate for lysosomal proteinases that are released in response to porphyrin photosensitization . It has also been used to measure the activity of the cysteine proteinases cathepsin B and L in human monocytes and rat macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves enzymatic cleavage of the bisamide substrate, which results in the conversion of the nonfluorescent bisamide substrate to the fluorescent monoamide and then to this compound . This process results in an increase in fluorescence, allowing for the detection and measurement of proteinase activity .

Temporal Effects in Laboratory Settings

This compound-based assays are compatible with flow cytometers and other argon laser-based instrumentation . The fluorescence intensity of the monoamide and this compound is constant from pH 3–9

Propriétés

IUPAC Name |

[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3.ClH/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,22H2,(H,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGRENQDBKMCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884515 | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless red crystals; [MSDSonline] | |

| Record name | Rhodamine 110 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13558-31-1 | |

| Record name | Rhodamine 110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013558311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Rhodamine 110?

A1: The molecular formula of this compound is C20H17ClN2O3, and its molecular weight is 368.81 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits strong absorbance in the visible range, with a maximum around 496 nm. [] Upon excitation, it emits bright green fluorescence with a peak at approximately 520 nm. [] The fluorescence properties are largely pH-insensitive above pH 5. []

Q3: How do the spectroscopic properties of this compound change upon derivatization?

A3: Derivatization can significantly alter the spectroscopic properties of this compound. For instance, bis-substituted derivatives often exhibit quenched fluorescence, while cleavage of these substituents restores fluorescence. [, , , ] This property is particularly useful in designing fluorogenic substrates for enzyme activity assays. [, , ] Amide derivatization of this compound can induce hypsochromic shifts in excitation and emission spectra. []

Q4: How is this compound employed as a tool for studying protease activity?

A4: this compound is widely used in developing fluorogenic substrates for various proteases. These substrates typically consist of this compound linked to a peptide sequence recognized by the target protease. In its uncleaved form, the fluorescence of this compound is quenched. Upon protease cleavage, the this compound moiety is released, resulting in a fluorescence increase that can be readily measured. [, , , , , , ]

Q5: Can you explain the "trimethyl lock" strategy and its relevance to this compound-based probes?

A5: The "trimethyl lock" is a chemical motif that undergoes spontaneous lactonization upon cleavage of a specific bond, typically by an enzyme. This strategy is used to design latent fluorophores where this compound is initially masked and rendered non-fluorescent. Upon enzyme action and subsequent trimethyl lock lactonization, this compound is unmasked, resulting in a fluorescence increase. This approach allows for sensitive and specific detection of enzyme activity. [, , ]

Q6: How is this compound used in live-cell imaging experiments?

A6: this compound and its derivatives can be used to label and visualize cellular components in live cells. For instance, a caged this compound derivative has been developed to specifically label SNAP-tag fusion proteins. This enables the study of protein localization and dynamics in living cells. [, ]

Q7: Can this compound be used to study cellular uptake mechanisms?

A7: Yes, research on this compound uptake in living cells suggests that it can cross both the plasma and mitochondrial membranes, albeit at a slower rate than the more lipophilic Rhodamine 123. [] This characteristic allows for studying the internalization pathways and intracellular accumulation of this compound.

Q8: How is this compound employed in the study of microheterogeneous systems?

A8: this compound's fluorescence properties make it a valuable probe for investigating the microenvironment of systems like micelles and reverse micelles. [, , , , , ] Its rotational diffusion within these systems provides information about their fluidity, viscosity, and the impact of factors like water content and surfactant concentration.

Q9: How do surface interactions affect the photophysical properties of this compound?

A9: Studies using surface-sensitive techniques like surface second-harmonic generation (SHG) have shown that the photophysics of this compound are significantly altered upon adsorption to surfaces like silica. [] These changes in photophysical behavior are attributed to the formation of dimers and higher aggregates on the surface, impacting its ground-state recovery dynamics.

Q10: Can this compound be used in the development of optical sensors?

A10: Yes, researchers have explored the potential of this compound derivatives as optical sensors for metal ions. For example, a this compound derivative functionalized with 3-hydroxy-4-pyridinone chelating units has shown promising fluorescence behavior in the presence of Fe(III), suggesting its potential application in iron sensing. []

Q11: How is this compound used in the development of laser technology?

A11: this compound exhibits favorable lasing properties. Research has shown that its laser emission can be enhanced when used in bifluorophoric systems with coumarin as a sensitizer. [] Additionally, passive mode-locking of a continuous-wave this compound dye laser has been achieved, demonstrating its potential for generating ultrashort laser pulses. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.